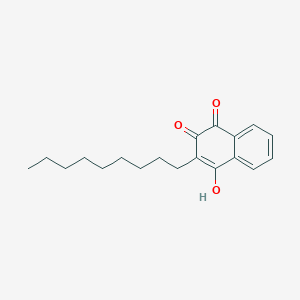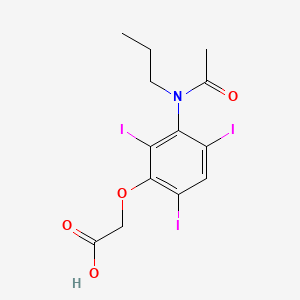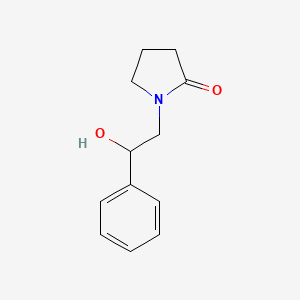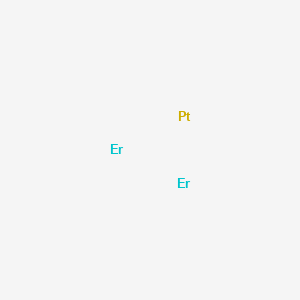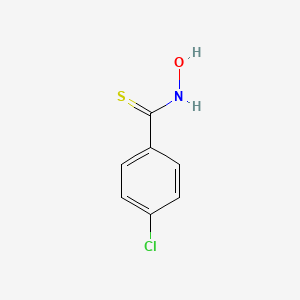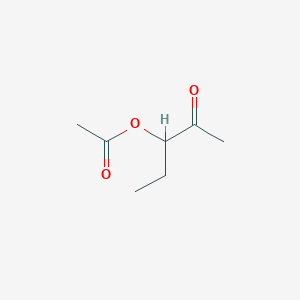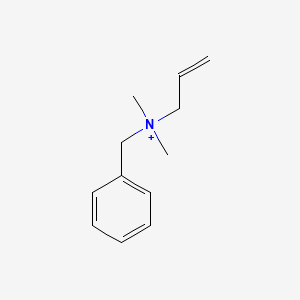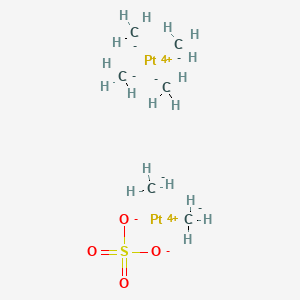
Platinum(4+) sulfate methanide (2/1/6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(4+) sulfate methanide (2/1/6) is a complex inorganic compound with the chemical formula Pt(SO4)2(CH3)6. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. It is a platinum-based compound, which means it contains platinum in its +4 oxidation state, along with sulfate and methanide groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(4+) sulfate methanide (2/1/6) typically involves the reaction of platinum(IV) chloride with methanol in the presence of sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ \text{PtCl}_4 + 6 \text{CH}_3\text{OH} + 2 \text{H}_2\text{SO}_4 \rightarrow \text{Pt(SO}_4\text{)}_2(\text{CH}_3)_6 + 4 \text{HCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of Platinum(4+) sulfate methanide (2/1/6) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yields and purity of the compound.
化学反応の分析
Types of Reactions
Platinum(4+) sulfate methanide (2/1/6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to lower oxidation state platinum compounds, such as platinum(II) complexes.
Substitution: The methanide groups can be substituted with other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(VI) compounds, while reduction may produce platinum(II) complexes. Substitution reactions can lead to a wide range of platinum-based compounds with different ligands.
科学的研究の応用
Platinum(4+) sulfate methanide (2/1/6) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of platinum-based drugs for cancer treatment.
Medicine: Platinum(4+) sulfate methanide (2/1/6) is investigated for its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound is used in industrial processes, such as the production of high-performance materials and as a catalyst in chemical manufacturing.
作用機序
The mechanism of action of Platinum(4+) sulfate methanide (2/1/6) involves its interaction with molecular targets and pathways in biological systems. In the context of cancer treatment, the compound is believed to interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This ultimately results in cell death, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
Similar compounds to Platinum(4+) sulfate methanide (2/1/6) include other platinum-based complexes, such as:
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug used in cancer therapy.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum(4+) sulfate methanide (2/1/6) is unique due to its specific combination of sulfate and methanide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest in scientific research.
特性
CAS番号 |
20888-70-4 |
|---|---|
分子式 |
C6H18O4Pt2S |
分子量 |
576.4 g/mol |
IUPAC名 |
carbanide;platinum(4+);sulfate |
InChI |
InChI=1S/6CH3.H2O4S.2Pt/c;;;;;;1-5(2,3)4;;/h6*1H3;(H2,1,2,3,4);;/q6*-1;;2*+4/p-2 |
InChIキー |
TYLYDVXWAJNNOP-UHFFFAOYSA-L |
正規SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[O-]S(=O)(=O)[O-].[Pt+4].[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)

